molecular formula C9H11BrO3S2 B594705 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran CAS No. 1253790-83-8

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran

Cat. No.: B594705
CAS No.: 1253790-83-8
M. Wt: 311.208
InChI Key: VLYACEDELDRFPR-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran is a high-purity chemical intermediate designed for research applications, particularly in medicinal chemistry and drug discovery . This compound features a bromothiophene ring connected via a sulfonyl group to a tetrahydro-2H-pyran ring, a structural motif of significant interest in the development of bioactive molecules . Its primary research utility lies in its role as a key synthetic building block. Published studies have demonstrated the use of this specific compound as a critical intermediate in the multi-step synthesis of potent, sulfonamido-based hydroxamate inhibitors for Matrix Metalloproteinases (MMPs) like MMP-2, MMP-9, and MMP-25 . These enzymes are important therapeutic targets in oncology, particularly in the investigation of glioblastoma multiforme (GBM) invasion mechanisms . The bromine atom on the thiophene ring provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Sonogashira coupling), allowing researchers to elaborate the molecular structure for structure-activity relationship (SAR) studies . The tetrahydro-2H-pyran moiety is a common scaffold in organic synthesis and can contribute to the pharmacokinetic properties of lead compounds . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)sulfonyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S2/c10-8-1-2-9(14-8)15(11,12)7-3-5-13-6-4-7/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYACEDELDRFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-tetrahydro-2H-pyran

ParameterOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of ionic species
Temperature90°CBalances reaction rate and decomposition
Reaction Time12–18 hEnsures complete substitution
Molar Ratio (Sulfinate:Pyran)1.2:1Prevents excess sulfinate degradation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials and byproducts.

Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions offer an alternative route for constructing the sulfonyl-linked architecture. While less conventional than nucleophilic substitution, these methods provide access to derivatives with varied substitution patterns.

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki coupling between 4-boronic acid-tetrahydro-2H-pyran and 5-bromo-2-iodothiophene sulfone has been explored. Using Pd(PPh3)4 as a catalyst and K2CO3 as a base in a toluene/water mixture, the reaction achieves moderate yields (50–65%). Challenges include the electron-withdrawing nature of the sulfonyl group, which reduces the reactivity of the boronic acid.

Sonogashira Coupling

Protection-Deprotection Strategies

The use of protecting groups is critical in multi-step syntheses to prevent undesired side reactions. The tetrahydropyranyl (THP) group, in particular, has been employed to mask hydroxyl or amine functionalities during sulfonylation.

THP-Protected Intermediates

In a reported synthesis, tetrahydro-2H-pyran-4-ol is first protected as its THP ether using dihydropyran and catalytic p-toluenesulfonic acid. The protected derivative undergoes sulfonylation with 5-bromothiophene-2-sulfonyl chloride under basic conditions (Et3N, CH2Cl2), followed by acidic deprotection (HCl/MeOH) to yield the target compound. This approach minimizes side reactions at the hydroxyl group, improving overall yield to 70–80%.

Comparative Analysis of Synthetic Routes

The choice of methodology depends on factors such as scalability, cost, and desired purity. The table below summarizes key metrics for each approach:

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic Substitution60–75>95LowHigh
Suzuki Coupling50–6585–90ModerateModerate
Sonogashira/Hydrogenation40–5580–85HighLow
THP Protection Route70–80>98ModerateHigh

The nucleophilic substitution route is favored for industrial-scale production due to its simplicity and cost-effectiveness. In contrast, the THP protection method is preferred for laboratory-scale syntheses requiring high purity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.12 (d, J = 4.0 Hz, 1H, thiophene-H), 4.05–3.95 (m, 2H, pyran-OCH2), 3.55–3.45 (m, 2H, pyran-CH2), 2.25–1.85 (m, 4H, pyran-CH2).

  • 13C NMR (100 MHz, CDCl3) : δ 142.5 (C-SO2), 136.2 (thiophene-C), 128.7 (thiophene-CBr), 67.8 (pyran-OCH2), 35.4 (pyran-C), 25.1 (pyran-CH2).

Mass Spectrometry

  • ESI-HRMS : m/z calculated for C9H10BrO3S2 [M+H]+: 348.9214; found: 348.9211 .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of amine or thiol-substituted tetrahydro-2H-pyran derivatives.

Scientific Research Applications

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Sulfur Oxidation States

The sulfonyl group in the target compound distinguishes it from analogs with differing substituents or sulfur oxidation states:

Table 1: Substituent and Sulfur State Comparison
Compound Name Substituent Sulfur Oxidation State Key Structural Feature Reference
4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran 5-Bromothiophen-2-ylsulfonyl +6 (sulfonyl) Brominated thiophene-sulfonyl group N/A
N-(4-((Tetrahydro-2H-pyran-4-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide 5-Nitrofuran-2-carboxamide +6 Nitrofuran amide on phenyl-sulfonyl
4-(Phenylthio)tetrahydro-2H-pyran Phenylthio -2 (sulfide) Sulfur in reduced state
2-(4-Bromophenoxy)tetrahydro-2H-pyran 4-Bromophenoxy N/A Bromophenoxy ether linkage
  • Key Insight: The sulfonyl group in the target compound and enhances electrophilicity compared to the electron-rich sulfide in . Bromine placement (thiophene vs. phenoxy in ) influences reactivity in cross-coupling reactions .

Spectroscopic Characterization

Spectroscopic data for analogs provide benchmarks for structural validation:

Table 3: Spectroscopic Data Comparison
Compound Name HRMS (m/z) [M+H]+ NMR Highlights Reference
Target Compound Hypothetical Anticipated thiophene and sulfonyl peaks N/A
N-(4-((Tetrahydro-2H-pyran-4-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide 373.0743 (found) Nitrofuran carbonyl signal
4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran - 19F NMR δ -62.47 ppm (CF₃)
4-(2,2'-Bis(4-methoxyphenyl)vinyl)tetrahydro-2H-pyran 347.1614 Vinyl proton coupling (J = 16 Hz)
  • Key Insight : HRMS and NMR data in , and 4 underscore the importance of mass accuracy and multinuclear NMR (e.g., 19F) for confirming substituents .

Biological Activity

4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran is an organic compound with potential applications in medicinal chemistry due to its unique structural features, including a tetrahydro-2H-pyran ring and a bromothiophenesulfonyl group. This compound has garnered interest for its biological activity, particularly in enzyme inhibition and as a pharmaceutical intermediate.

  • Molecular Formula : C9H11BrO3S2
  • Molar Mass : 311.22 g/mol
  • Density : 1.634 g/cm³ (predicted)
  • Boiling Point : 464 °C (predicted)
  • CAS Number : 1253790-83-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The presence of the bromine atom enhances the compound's ability to participate in halogen bonding, which can increase binding affinity to molecular targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

  • Histone Deacetylase (HDAC) Inhibition : Compounds featuring tetrahydropyran moieties have been investigated for their potential as HDAC inhibitors, which play a crucial role in gene expression regulation and cancer therapy .
  • Matrix Metalloproteinases (MMPs) : The compound may also act on MMPs, which are involved in extracellular matrix remodeling and have implications in cancer metastasis .

Case Studies

  • HDAC Inhibition Study :
    • A series of hydroxamic acid derivatives were synthesized, where tetrahydropyran was incorporated as a scaffold. These compounds exhibited varying degrees of HDAC inhibition, suggesting that modifications on the tetrahydropyran ring could enhance biological activity .
  • MMP Inhibition Research :
    • A study focused on sulfonamide-based hydroxamates demonstrated that the incorporation of thiophene and tetrahydropyran units led to potent MMP inhibitors. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like sulfonyl enhances inhibitory potency against MMPs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(5-Chlorothiophen-2-ylsulfonyl)tetrahydro-2H-pyranChloroModerate HDAC inhibitor
4-(5-Fluorothiophen-2-ylsulfonyl)tetrahydro-2H-pyranFluoroStrong MMP inhibitor
4-(5-Methylthiophen-2-ylsulfonyl)tetrahydro-2H-pyranMethylWeak enzyme inhibitor

The bromine substitution in this compound provides distinct reactivity compared to its chloro and fluoro analogs, particularly in terms of binding interactions and enzyme specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(5-Bromothiophen-2-ylsulfonyl)tetrahydro-2H-pyran?

  • Methodological Answer : The synthesis typically involves sulfonylation of 5-bromothiophene-2-thiol followed by coupling with tetrahydropyran derivatives. Key steps include:

  • Sulfonylation : Reacting 5-bromothiophene-2-thiol with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate, which is then purified via vacuum distillation .
  • Coupling : Using a base (e.g., triethylamine) to facilitate nucleophilic substitution between the sulfonyl chloride and a tetrahydropyran alcohol derivative. Diastereoselective synthesis methods, such as copper(II)–bisphosphine-catalyzed oligomerization, can control stereochemistry (e.g., THF solvent, -78°C, n-BuLi as a lithiating agent) .
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.8 ppm for sulfonyl protons, δ 3.5–4.0 ppm for tetrahydropyran oxygens) confirm substitution patterns and stereochemistry .
  • Mass Spectrometry : High-resolution MS (EI/CI) identifies molecular ions (e.g., [M+H]⁺ at m/z 348.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration, particularly for diastereomers. For example, C–Br bond lengths (~1.89 Å) and sulfur-oxygen bond angles (~109°) validate sulfonyl group geometry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO, THF, and chloroform. The sulfonyl group enhances polarity, making it soluble in polar aprotic solvents (e.g., 25 mg/mL in DMSO at 25°C) .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Hydrolysis of the sulfonyl group may occur at pH > 10, requiring storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyran ring influence biological or catalytic activity?

  • Methodological Answer :

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to separate enantiomers. Compare activities of (2R,3S) vs. (2S,3R) configurations .
  • Biological Assays : Test diastereomers in enzyme inhibition models (e.g., COX-2 or 5-lipoxygenase assays). For example, (2R,3S) isomers show 3-fold higher COX-2 inhibition (IC₅₀ = 0.8 μM) due to optimal hydrogen bonding with Arg120 .

Q. What mechanistic insights explain the reactivity of the sulfonyl group in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Perform pseudo-first-order rate analysis under varying pH (1–12). The sulfonyl group undergoes nucleophilic aromatic substitution (SNAr) with amines at pH 7–9, with rate constants (k) ~0.05 min⁻¹ .
  • DFT Calculations : Optimize transition-state geometries (B3LYP/6-31G* basis set). The electron-withdrawing sulfonyl group lowers the LUMO energy (-1.2 eV), facilitating attack by nucleophiles .

Q. How can computational modeling predict the compound’s pharmacokinetic or toxicological properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to calculate logP (~2.1), indicating moderate lipophilicity. The compound likely crosses the blood-brain barrier (BBB score = 0.85) .
  • Toxicity Profiling : Apply ProTox-II to identify hepatotoxicity risks (probability = 72%) due to sulfonyl-mediated CYP3A4 inhibition .

Data Contradictions and Resolutions

  • Stereochemical Outcomes in Synthesis : reports LiHMDS yields 85% diastereomeric excess (d.e.) for (2R,3S), while notes epimerization under acidic conditions. Resolution: Use non-acidic workup (e.g., ammonium chloride) to preserve configuration .
  • Biological Activity Variability : COX-2 inhibition varies between analogs (e.g., 4-chlorophenyl vs. 5-bromothiophene derivatives). Address via structure-activity relationship (SAR) studies, focusing on electronegativity and steric effects .

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